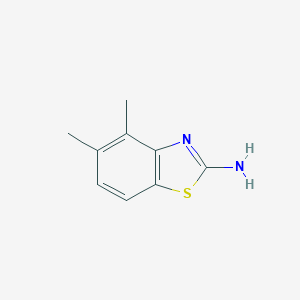![molecular formula C15H25N3O6 B149120 (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate CAS No. 133506-39-5](/img/structure/B149120.png)
(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate” is a pyrrolidine-2,5-dione derivative . It has a molecular weight of 328.37 .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .Molecular Structure Analysis
The compound has a complex molecular structure with a pyrrolidine ring . The InChI code for the compound is 1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 .Chemical Reactions Analysis
The compound is likely to participate in reactions typical for pyrrolidine-2,5-dione derivatives . In the crystal, molecules are linked via pairs of weak C-H⋯O hydrogen bonds, forming inversion dimers which stack along the c axis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 328.37 .Applications De Recherche Scientifique
Peptide Synthesis
Boc-Lys-OSu is widely used in peptide synthesis . It is a chemical compound that exhibits high versatility due to its diverse applications, including the synthesis of peptides .
Protein Labelling
This compound is used in protein labelling by fluorescent dyes and enzymes . The labelling of proteins is a critical step in many biological research studies, allowing scientists to track and identify proteins in various environments.
Surface Activation
Boc-Lys-OSu is used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . This process enhances the functionality of these surfaces, allowing for improved binding of other molecules.
Drug Discovery
In the field of drug discovery, Boc-Lys-OSu plays a significant role. It is used in the development of new drugs, contributing to the advancement of medical treatments.
Protein Modification
Boc-Lys-OSu is used in the modification of proteins, particularly in the construction of antibody conjugates . This process is crucial in the development of antibody-drug conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potency of an attached cytotoxic drug .
Antimicrobial Activity
Research has shown that Boc-Lys-OSu can be used in the synthesis of star poly(L-lysine) homo- and copolymers with excellent antimicrobial activity . These polymers have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Properties
Boc-Lys-OSu has been used in the synthesis of compounds with anticonvulsant properties . These compounds have shown potent protection across important animal acute seizure models, making them potential candidates for new anticonvulsants effective in different types of human epilepsy .
Tumor Imaging
Boc-Lys-OSu has been used in cellular labeling and tumor MRI as a bimodal lipidic contrast agent . This application is crucial in the field of medical imaging, aiding in the detection and diagnosis of tumors .
Mécanisme D'action
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, also known as L-LYSINE(BOC) HYDROXYSUCCINIMIDE ESTER, is the amino group in proteins. This compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .
Mode of Action
The compound acts by protecting the amino functions in proteins during synthesis. It is converted to tert-butyl carbamate, which is a Boc-derivative. This derivative is stable under certain conditions and can be cleaved by mild acidolysis .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis. It is involved in the protection of amino functions, which often occur in this context . The compound is also used in the production of novel derivatives from lysine, which can serve as feedstock to produce other high-value chemicals .
Pharmacokinetics
It is known that the compound is used in the synthesis of peptides, which suggests that its bioavailability and adme properties would depend on the specific context of its use .
Result of Action
The result of the compound’s action is the protection of amino functions during the synthesis of multifunctional targets. This allows for the successful synthesis of these targets without interference from the amino functions .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under certain conditions and can be cleaved by mild acidolysis . The compound is typically stored at a temperature of -20°C .
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPZHBCNFXHDS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys-OSu | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
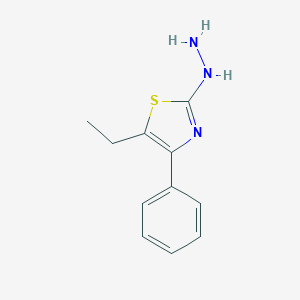
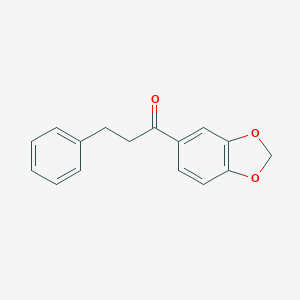
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

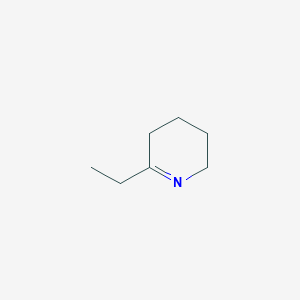
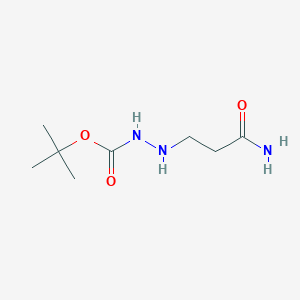


![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
